molecular formula C13H15N B14428553 2-Ethyl-3,7-dimethylquinoline CAS No. 80610-00-0

2-Ethyl-3,7-dimethylquinoline

Cat. No.: B14428553
CAS No.: 80610-00-0
M. Wt: 185.26 g/mol
InChI Key: ZIBAOEUXTLFJDP-UHFFFAOYSA-N
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Description

2-Ethyl-3,7-dimethylquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with ethyl and methyl substituents at positions 2, 3, and 7, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction is catalyzed by acids or bases and proceeds through a cyclization process to form the quinoline ring.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves catalytic processes. For instance, the use of cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported . This method offers good yields under mild conditions and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,7-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad range of applications.

    2-Methylquinoline: Similar structure with a single methyl group, used in similar applications.

    3,7-Dimethylquinoline: Lacks the ethyl group but shares other structural features.

Uniqueness: 2-Ethyl-3,7-dimethylquinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

80610-00-0

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-ethyl-3,7-dimethylquinoline

InChI

InChI=1S/C13H15N/c1-4-12-10(3)8-11-6-5-9(2)7-13(11)14-12/h5-8H,4H2,1-3H3

InChI Key

ZIBAOEUXTLFJDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC(=C2)C)C=C1C

Origin of Product

United States

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